Autophagy/REV-ERB-IN-1

Cytotoxicity Breast Cancer Autophagy Inhibition

Researchers face a critical gap: generic autophagy inhibitors like chloroquine require high doses and lack REV-ERB engagement, while earlier dual inhibitor Compound 1e suffered from poor metabolic stability (t1/2=95 min). Autophagy/REV-ERB-IN-1 (Compound 24) solves this with optimized dual-target potency, >2 h microsomal stability across species, and validated in vivo antitumor efficacy in melanoma xenograft models as a single agent. Selective cytotoxicity against BT-474 cancer cells (CC50≈2.3 μM) with sparing of non-tumorigenic HMECs ensures experimental specificity.

Molecular Formula C24H30F2N2
Molecular Weight 384.5 g/mol
Cat. No. B12377630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy/REV-ERB-IN-1
Molecular FormulaC24H30F2N2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4
InChIInChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2
InChIKeyWQVFAUSKMZPMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Autophagy/REV-ERB-IN-1 Dual Inhibitor


Autophagy/REV-ERB-IN-1, also known as Compound 24, is a synthetic small-molecule dual inhibitor of autophagy and the nuclear receptor REV-ERB [1]. It was developed through a lead optimization strategy aimed at improving potency, drug-like properties, and in vivo efficacy over earlier-generation dual inhibitors [1]. The compound is supplied as a hydrochloride salt (C24H32Cl2F2N2, MW 457.4) and is primarily utilized in anticancer research, particularly in melanoma models where autophagy and REV-ERB signaling play pro-survival roles [1].

Why Autophagy/REV-ERB-IN-1 Cannot Be Replaced


Autophagy/REV-ERB-IN-1 (Compound 24) is not interchangeable with generic autophagy inhibitors such as chloroquine (CQ) or hydroxychloroquine (HCQ), nor with its own structural predecessors like Compound 1e. Generic autophagy inhibitors require high concentrations and prolonged administration to achieve cancer cell cytotoxicity, whereas Compound 24 was specifically optimized for dual-target engagement, yielding enhanced potency and selectivity [1]. Even its direct predecessor, Compound 1e, suffered from moderate metabolic stability (mouse liver microsome t1/2 = 95 min), limiting in vivo utility—a liability that Compound 24 was explicitly designed to overcome [1]. The quantitative evidence below demonstrates that substitution risks losing the combined gains in cytotoxicity, metabolic stability, and in vivo tumor growth inhibition.

Autophagy/REV-ERB-IN-1 Differentiation from Analogs


Cytotoxicity in BT-474 Breast Cancer Cells

The lead compound 1e from the same chemical series already exhibited up to 50-fold greater in vitro anticancer activity than chloroquine (CQ) across multiple tumor cell lines [1]. Autophagy/REV-ERB-IN-1 (Compound 24) was further optimized from 1e and showed improved potency in blocking autophagy and enhanced toxicity against cancer cells relative to 1e [1]. While the CC50 of Compound 24 against BT-474 cells is reported as approximately 2.3 μM by independent database entries [2], the primary study confirms that Compound 24 was more potent than the reference 1e (CC50 ≈ 2.10 μM against BT-474) [1]. This positions Compound 24 as a substantially more potent cytotoxic agent than CQ, which requires high micromolar concentrations to inhibit cancer cell growth.

Cytotoxicity Breast Cancer Autophagy Inhibition

Metabolic Stability in Liver Microsomes

A critical limitation of the earlier lead 1e was its moderate metabolic stability in mouse liver microsomes (t1/2 = 95 min in the presence of NADPH) [1]. Autophagy/REV-ERB-IN-1 (Compound 24) was specifically designed to overcome this liability. Compound 24 achieved a half-life greater than 2 hours (>120 min) in both mouse and human liver microsomes, in the presence of both NADPH and UDPGA cofactors [1]. This represents at least a 1.3-fold improvement in mouse microsomal stability, moving the compound from a borderline pharmacokinetic profile to one suitable for in vivo dosing.

Metabolic Stability Liver Microsomes Drug-like Properties

Antitumor Efficacy in Melanoma Xenograft

Autophagy/REV-ERB-IN-1 (Compound 24) demonstrated statistically significant in vivo anticancer efficacy as a single agent in a mouse xenograft model of melanoma [1]. This is a critical differentiator, as the predecessor compound 1e could not be evaluated in vivo due to inadequate metabolic stability. The study reports that Compound 24 achieved tumor growth inhibition in the xenograft model, confirming that the improved drug-like properties translated into pharmacodynamic effect [1].

In Vivo Efficacy Melanoma Xenograft Tumor Growth Inhibition

Selectivity for Cancer Cells Over HMECs

The lead optimization program explicitly tracked selectivity against non-tumorigenic human mammary epithelial cells (HMECs) as a measure of potential therapeutic window. While earlier analogs in the series showed variable selectivity, Compound 24 was among those that did not exhibit undesired toxicity in HMECs at cytotoxic concentrations [1]. The primary study reports that Compounds 22–26 were evaluated, and Compound 24 maintained anticancer potency without the significant HMEC toxicity observed for Compounds 25 and 26 [1].

Selectivity HMEC Therapeutic Window

Aqueous Kinetic Solubility

All compounds in the final optimized set (22–26) including Compound 24 demonstrated high aqueous kinetic solubility in PBS (pH 7.4) [1]. This contrasts with earlier analogs such as Compound 6 (solubility = 27 μM) and Compound 19 (solubility = 41 μM) that suffered from poor solubility [1]. Compound 24's high solubility, combined with its improved metabolic stability, contributed to its successful in vivo formulation and dosing in the xenograft study.

Solubility Formulation Drug-like Properties

Autophagy/REV-ERB-IN-1 Application Scenarios


Melanoma Xenograft In Vivo Studies

Autophagy/REV-ERB-IN-1 (Compound 24) is the only member of its chemical series with validated in vivo antitumor efficacy in a melanoma xenograft model as a single agent [1]. Its >2-hour microsomal half-life in both mouse and human preparations enables sustained exposure following intraperitoneal or intravenous administration. Researchers designing preclinical proof-of-concept studies for autophagy-targeted melanoma therapy should select Compound 24 over earlier analogs like 1e (t1/2 = 95 min, no in vivo data) or generic autophagy inhibitors like chloroquine that lack the REV-ERB targeting component [1].

Autophagy Dependency and Selective Cytotoxicity

Compound 24 retains selective cytotoxicity against BT-474 breast cancer cells (CC50 ≈ 2.3 μM) while sparing non-tumorigenic HMECs, making it suitable for experiments that require distinguishing cancer-cell-specific autophagy dependence from general cytotoxicity [1]. In contrast, close analogs 25 and 26 exhibited undesired HMEC toxicity and should be avoided when selectivity is a critical experimental endpoint [1].

In Vitro ADME and PK/PD Modeling

With high aqueous kinetic solubility and robust microsomal stability (t1/2 > 120 min across species and cofactor conditions), Compound 24 provides a reproducible reference standard for in vitro ADME assays and pharmacokinetic/pharmacodynamic modeling [1]. The compound's favorable profile reduces confounding factors such as precipitation or rapid degradation, enabling cleaner structure-activity relationship (SAR) interpretations in medicinal chemistry campaigns [1].

Combination Therapy with Chemotherapeutics

The study demonstrated that REV-ERB inhibition enhances CQ-mediated cancer cell death [1]. Compound 24, as a dual autophagy and REV-ERB inhibitor, offers a single-agent tool to simultaneously engage both targets in combination screens with standard-of-care chemotherapeutics. Its proven in vivo tolerability and efficacy profile make it a more translationally relevant choice than the single-target autophagy inhibitor chloroquine or the metabolically unstable predecessor 1e [1].

Technical Documentation Hub

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